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molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2

4,6-Dichloro-5-methoxypyrimidine

Cat. No. B156074
M. Wt: 179 g/mol
InChI Key: IJQIGKLDBGKSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238632B2

Procedure details

Piperazine (6.00 g, 70 mmol, 6.25 eq) is dissolved in water (30 ml), and to this solution is added 4,6-dichloro-5-methoxypyrimidine (2.00 g, 11.2 mmol, 1.0 eq). The mixture is stirred vigorously at room temperature for 2.0 h, during which 4,6-dichloro-5-methoxypyrimidine is gradually dissolved. The aqueous phase is extracted with CH2Cl2 (25 ml*2). The extracted liquids are combined, dried over anhydrous sodium sulfate and filtered by vacuum filtration, and concentrated to give a light yellow oily crude product (2.66 g).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:13]([O:14][CH3:15])=[C:12](Cl)[N:11]=[CH:10][N:9]=1>O>[Cl:7][C:8]1[C:13]([O:14][CH3:15])=[C:12]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[N:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1OC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is gradually dissolved
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with CH2Cl2 (25 ml*2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1OC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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